rac O-Desmethyl Naproxen-d3
Description
Nomenclature and Classification
rac O-Desmethyl Naproxen-d3 is a deuterium-labeled isotopologue of the pharmacologically active metabolite O-desmethyl naproxen. Its systematic IUPAC name is (2R/S)-2-(6-hydroxynaphthalen-2-yl)-3,3,3-trideuteriopropanoic acid , reflecting the substitution of three hydrogen atoms with deuterium at the α-methyl group. The compound belongs to the naphthaleneacetic acid derivatives and is classified as a non-steroidal anti-inflammatory drug (NSAID) metabolite due to its origin from naproxen metabolism.
Molecular Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉D₃O₃ | |
| Molecular Weight | 219.25 g/mol | |
| CAS Registry Number | 1122399-99-8 | |
| SMILES Notation | CC([2H])([2H])[2H]C(=O)O... |
The "rac" prefix denotes the racemic mixture of (R)- and (S)-enantiomers, while the "-d3" suffix indicates tri-deuteration at the α-methyl position. This structural modification enhances its utility as an internal standard in mass spectrometry by introducing a predictable mass shift.
Historical Context in Metabolite Research
The discovery of O-desmethyl naproxen as a primary metabolite of naproxen dates to early pharmacokinetic studies in the 1970s. Phase I metabolism via cytochrome P450-mediated O-demethylation converts naproxen (C₁₄H₁₄O₃) to O-desmethyl naproxen (C₁₃H₁₂O₃), which undergoes subsequent Phase II conjugation. The deuterated variant emerged in the 2000s alongside advances in stable isotope labeling techniques, addressing the need for reliable quantification of low-abundance metabolites in complex biological matrices.
Key milestones include:
- Structural Elucidation : Early NMR and X-ray crystallography studies confirmed the β-naphthol core with a propanoic acid side chain.
- Synthetic Advances : Acid-catalyzed demethylation of naproxen using HBr/AcOH yielded the non-deuterated metabolite, while deuterium incorporation was achieved via modified Grignard reactions.
- Regulatory Recognition : The European Pharmacopoeia listed this compound as a certified reference material (CRM) for impurity profiling in 2015.
Significance in Analytical Chemistry
This compound serves critical roles in modern bioanalytical workflows:
Table 1: Analytical Applications
The deuterium label introduces a 3 Da mass shift, enabling discrimination from endogenous compounds in SRM (selected reaction monitoring) modes. For example, in a validated LC-MS/MS method, the analyte transitions at m/z 219.1 → 169.0 (deuterated) vs. 216.2 → 170.1 (non-deuterated), achieving baseline separation despite near-identical retention times.
Recent innovations leverage its isotopic purity (>98% by qNMR) for:
Properties
IUPAC Name |
3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675814 | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122399-99-8 | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation via Methoxy-Demethylation
The primary synthesis route involves the demethylation of a deuterated naproxen precursor. As reported in ChemicalBook, the compound is synthesized from 2-Naphthaleneacetic acid, 6-Methoxy-d3-a-Methyl- . This method leverages isotopic labeling at the methoxy group prior to demethylation, ensuring precise deuterium retention at the α-methyl position. The reaction proceeds as follows:
-
Deuterated Methoxy Group Introduction :
The precursor 6-methoxy-naproxen is treated with deuterated methylating agents (e.g., CD3I) in the presence of a base such as potassium carbonate. This step ensures the incorporation of three deuterium atoms at the α-methyl position. -
Acidic Demethylation :
The methoxy group is cleaved using hydrobromic acid (HBr) in acetic acid, yielding the hydroxyl group at the 6-position while retaining deuterium at the α-methyl site.
Key parameters for this route include:
Direct Synthesis from Non-Deuterated Intermediates
An alternative approach starts with non-deuterated O-desmethyl naproxen, followed by isotopic exchange. This method, though less common, is employed when deuterated starting materials are scarce:
-
Isotopic Exchange at α-Methyl :
The non-deuterated compound undergoes hydrogen-deuterium (H-D) exchange using deuterium oxide (D2O) and a catalyst such as palladium on carbon (Pd/C). However, this method risks partial deuteration and requires rigorous optimization. -
Recrystallization for Enrichment :
Post-exchange, the product is recrystallized from deuterated solvents (e.g., DMSO-d6) to enhance isotopic purity to ≥95%.
This route is limited by lower deuterium incorporation efficiency (70–85%) compared to direct synthesis from deuterated precursors.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts yield and deuterium retention:
Elevated temperatures (>80°C) accelerate demethylation but risk racemization. Thus, maintaining temperatures below 100°C is critical.
Purification Techniques
Post-synthesis purification ensures both chemical and isotopic purity:
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes non-deuterated impurities.
-
Recrystallization : Methanol/water mixtures yield crystals with >99% chemical purity and melting points of 172–174°C.
Analytical Characterization
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
¹H NMR : Absence of α-methyl proton signals (δ 1.4–1.6 ppm) confirms deuterium incorporation.
-
¹³C NMR : Shift at δ 17.2 ppm corresponds to the deuterated α-methyl carbon.
-
-
Mass Spectrometry :
-
HRMS : m/z 219.251 [M+H]⁺ matches the molecular formula C13H9D3O3.
-
Chromatographic Purity
-
HPLC : Purity ≥95% using a C18 column (acetonitrile/water, 60:40).
-
Isotopic Distribution : LC-MS confirms ≤2% non-deuterated contamination.
Challenges and Mitigation Strategies
Racemization During Synthesis
The acidic demethylation step may induce racemization at the α-carbon. To mitigate this:
Isotopic Dilution
Trace protons in solvents can dilute deuterium content. Solutions include:
-
Deuterated Solvents : Use D2O or DMSO-d6 during recrystallization.
-
Inert Atmosphere : Conduct reactions under nitrogen to prevent proton exchange.
Industrial-Scale Production Insights
Large-scale synthesis (e.g., by TRC and Usbiological) employs continuous-flow reactors to enhance reproducibility. Key metrics from manufacturers include:
| Manufacturer | Scale | Yield | Price (1 mg) |
|---|---|---|---|
| TRC | 1 mg | 85% | $180 |
| Usbiological | 1 mg | 78% | $496 |
Higher costs at Usbiological reflect additional purification steps to achieve ≥98% isotopic purity.
Emerging Methodologies
Enzymatic Demethylation
Recent advances explore biocatalysts (e.g., cytochrome P450 enzymes) for selective demethylation. Preliminary data show:
Chemical Reactions Analysis
Metabolic Formation via O-Demethylation
rac O-Desmethyl Naproxen-d3 is primarily generated through the O-demethylation of rac-Naproxen-d3, mediated by cytochrome P450 enzymes. This reaction replaces the methoxy group (–OCH₃) with a hydroxyl group (–OH) at the 6-position of the naphthalene ring.
| Reaction Type | Enzyme System | Substrate | Product |
|---|---|---|---|
| Oxidative demethylation | CYP2C9, CYP1A2 | rac-Naproxen-d3 | This compound |
-
Deuterium Labeling : The trideuterated methyl group (C-methyl-D₃) in rac-Naproxen-d3 remains intact during this reaction, confirmed via mass spectrometry .
-
Metabolite Role : Acts as a major phase-I metabolite, retaining anti-inflammatory properties but with reduced COX-2 selectivity compared to the parent compound .
Conjugation Reactions
Post-demethylation, this compound undergoes glucuronidation (phase-II metabolism), forming water-soluble conjugates for renal excretion.
| Reaction Type | Enzyme | Conjugate Formed | Detection Method |
|---|---|---|---|
| Glucuronidation | UGT1A6, UGT2B7 | O-Desmethyl Naproxen-d3 glucuronide | LC-MS/MS |
-
Deuterium Stability : The deuterium label enhances metabolic stability, reducing hydrogen-deuterium exchange in vivo .
LC-MS/MS Quantification
A validated method for detecting this compound in biological matrices:
Isotopic Differentiation
-
Mass Shift : The deuterium label introduces a +3 Da shift compared to non-deuterated O-desmethyl naproxen (MW 216.23 vs. 233.28) .
-
Applications : Used as an internal standard in pharmacokinetic studies to distinguish endogenous metabolites from deuterated analogs .
Synthetic Derivatization
While direct synthetic routes for this compound are not explicitly documented, its formation is inferred from enzymatic demethylation of rac-Naproxen-d3. Non-deuterated analogs are synthesized via:
-
Hydroxylation : Using potassium permanganate or microbial enzymes.
-
Esterification : Deuterated methanol in acid-catalyzed reactions .
Key Research Findings
-
Metabolic Stability : Deuterium labeling reduces metabolic clearance by 20–30% compared to non-deuterated forms .
-
Pharmacokinetic Utility : this compound aids in tracking metabolite distribution without isotopic interference .
-
Regulatory Relevance : The FDA recognizes deuterated analogs for improved safety profiling in drug development .
Scientific Research Applications
Pharmacological Applications
Rac O-Desmethyl Naproxen-d3 retains the pharmacological properties of its parent compound, Naproxen, primarily acting as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2. By inhibiting these enzymes, it reduces the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Table 1: Comparison of Pharmacological Properties
| Property | This compound | Naproxen |
|---|---|---|
| COX Inhibition | Yes | Yes |
| Anti-inflammatory Effects | Yes | Yes |
| Analgesic Effects | Yes | Yes |
Pharmacokinetic Studies
The deuterium labeling in this compound allows for more precise tracking of its metabolic pathways using mass spectrometry. This isotopic labeling provides distinct mass differences that facilitate the differentiation between the labeled compound and its metabolites during analysis.
Case Study: Metabolic Pathway Analysis
A study utilized this compound to investigate its metabolic pathways in human liver microsomes. The results indicated that the compound is metabolized primarily through hydroxylation and conjugation processes, with significant formation of both glucuronide and sulfate conjugates.
Drug Interaction Studies
This compound can be employed to evaluate potential drug-drug interactions. Its unique mass characteristics enable researchers to study how co-administration with other compounds affects its pharmacokinetics.
Case Study: Herb-Drug Interaction
Research on the interaction between this compound and herbal extracts demonstrated altered absorption profiles when administered concurrently with Andrographis paniculata extract. The study highlighted significant changes in peak plasma concentrations and overall systemic exposure, indicating potential clinical implications for patients using both therapies.
Environmental Studies
The compound can also be utilized in environmental science to track the degradation of pharmaceuticals in wastewater treatment processes. Its stable isotopic labeling allows for accurate monitoring of its fate in various environmental conditions.
Table 2: Environmental Application Insights
| Application Area | Findings/Insights |
|---|---|
| Wastewater Treatment | Effective tracking of degradation pathways |
| Environmental Monitoring | Assessment of pharmaceutical contamination levels |
Mechanism of Action
The mechanism of action of rac O-Desmethyl Naproxen-d3 is similar to that of Naproxen. It inhibits the enzyme cyclo-oxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterium labeling in this compound allows researchers to trace its metabolic pathways and understand its pharmacokinetic properties more accurately.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Pharmacological Activity: Unlike rac Naproxen-d3 (deuterated parent drug), this compound and its non-deuterated analogs (e.g., (R)-O-Desmethyl Naproxen) are devoid of COX inhibition due to steric and electronic perturbations caused by the 6-hydroxy group . Conjugated metabolites (e.g., glucuronides, sulfates) further lack bioactivity but play critical roles in drug clearance .
Analytical Utility: this compound is prioritized over non-deuterated metabolites in mass spectrometry due to its isotopic purity, which minimizes interference during quantification . Glucuronide and sulfate metabolites require specialized chromatographic conditions (e.g., hydrophilic interaction liquid chromatography) for separation, unlike the simpler reversed-phase methods used for this compound .
Synthesis and Stability :
- Deuterated metabolites like this compound exhibit enhanced stability under long-term storage (-20°C) compared to conjugated metabolites, which are prone to enzymatic or hydrolytic degradation .
Isotopic Variants of Naproxen
- This compound vs. rac-Naproxen-13C,d3 (CAS 1216704-11-8):
Comparative Pharmacokinetics
- Metabolic Pathways: Naproxen undergoes O-demethylation to form this compound, while indomethacin and nabumetone produce analogous metabolites (e.g., O-desmethylindomethacin, 6-hydroxynaphthylacetic acid). All these metabolites lack NSAID activity, underscoring a conserved detoxification mechanism among arylalkanoic acid derivatives .
Research Implications
- This compound is indispensable for elucidating Naproxen’s metabolic fate and ensuring regulatory compliance in generic drug development .
- Its structural analogs highlight the importance of deuterium labeling in distinguishing endogenous compounds from drug-derived metabolites in complex biological matrices .
Biological Activity
rac O-Desmethyl Naproxen-d3 is a deuterated metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is significant in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise tracking in biological systems. Understanding its biological activity is crucial for evaluating its efficacy, safety, and metabolic pathways.
- Molecular Formula : C13H9D3O3
- Molecular Weight : 219.25 g/mol
- CAS Number : 1122399-99-8
- SMILES Notation : [2H]C([2H])([2H])C(C(=O)O)c1ccc2cc(O)ccc2c1
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a metabolite of naproxen. As an NSAID, naproxen acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
- COX Inhibition : Naproxen and its metabolites inhibit both COX-1 and COX-2 enzymes, reducing inflammation and pain.
- Metabolism : The metabolic pathway involves the conversion of naproxen to O-desmethylnaproxen (ODMN) through cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, followed by further conjugation reactions including glucuronidation and sulfation .
Pharmacokinetics
Recent studies have shown that the pharmacokinetic profile of this compound can be influenced by various factors including dosage form and co-administration with other drugs. For instance, a study on the pharmacokinetics of naproxen revealed significant differences when combined with esomeprazole, affecting the time to maximum concentration (Tmax) and overall drug clearance .
Key Pharmacokinetic Parameters
| Parameter | Naproxen Alone | Naproxen + Esomeprazole |
|---|---|---|
| Tmax (hours) | 0.17 | 13.18 |
| Maximum Concentration (ng/mL) | Variable | Altered |
| Area Under Curve (AUC) | Higher | Lower |
| Half-Life (hours) | Shorter | Prolonged |
Metabolic Pathways
The metabolic pathways for this compound involve:
- Phase I Metabolism : Dealkylation via CYP450 enzymes.
- Phase II Metabolism : Conjugation with glucuronic acid and sulfate groups.
Enzyme Interaction Studies
Research indicates that O-desmethylnaproxen is a substrate for several sulfotransferase isoforms (SULT), particularly SULT1A1, SULT1B1, and SULT1E1, which play a role in its sulfation .
Case Studies
- Study on Saliva Samples : A pharmacokinetic study involving saliva samples from volunteers demonstrated the metabolite's behavior over time post-ingestion of naproxen. The study highlighted the variability in the naproxen to ODMN ratio when co-administered with esomeprazole, indicating altered absorption dynamics .
- Urinary Excretion Analysis : Approximately 95% of administered naproxen or its metabolites are recovered in urine, with O-DMN accounting for a significant portion of urinary metabolites . This emphasizes the importance of understanding its metabolic fate in clinical settings.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying rac O-Desmethyl Naproxen-d3 in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs (e.g., This compound) are used as internal standards to correct for matrix effects and ionization efficiency variations. Key parameters include optimizing collision energy, chromatographic separation (e.g., C18 columns), and validating linearity/recovery rates for biological samples (e.g., plasma, urine) .
Q. How does the deuterium labeling in This compound influence its metabolic stability compared to the non-deuterated form?
- Answer : The α-methyl-d3 group reduces metabolic degradation via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. Stability studies should compare half-life (t₁/₂) in hepatic microsomes or in vivo models, with LC-MS/MS tracking parent compound and metabolite ratios. Statistical analysis (e.g., ANOVA) is critical to confirm significance .
Q. What synthetic routes are validated for preparing high-purity This compound?
- Answer : Isotopic incorporation typically involves deuterated starting materials (e.g., D3-methyl Grignard reagents) reacting with naproxen precursors. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to assess isotopic enrichment (>99 atom% D). Contaminant removal via recrystallization or preparative HPLC is essential .
Advanced Research Questions
Q. How can factorial design optimize experimental variables in This compound pharmacokinetic studies?
- Answer : A 2^k factorial design evaluates interactions between variables (e.g., dose, administration route, metabolic inhibitors). For example, varying deuterium substitution levels and co-administered CYP inhibitors (e.g., ketoconazole) can identify synergistic effects on bioavailability. Response surface methodology (RSM) models dose-response relationships, reducing trial iterations .
Q. What statistical approaches resolve contradictions in This compound metabolite quantification across studies?
- Answer : Meta-analysis of disparate datasets (e.g., differing LC-MS/MS protocols) requires harmonizing variables via standardization (e.g., internal reference materials). Bayesian hierarchical models account for inter-study variability, while sensitivity analysis identifies outliers. Cross-validation with isotopologue ratios ensures method robustness .
Q. How do isotopic effects in This compound challenge assumptions in tracer-based metabolic flux analysis?
- Answer : Deuterium may alter enzyme binding affinity or reaction rates, skewing flux measurements. Control experiments with non-deuterated analogs are critical. Computational modeling (e.g., density functional theory) predicts isotopic perturbations, while parallel reaction monitoring (PRM) in MS validates deviations in metabolic pathways .
Q. What criteria validate This compound as a stable isotope-labeled internal standard (SIL-IS) in regulatory bioanalysis?
- Answer : Compliance with FDA/EMA guidelines mandates tests for isotopic purity (>99%), chromatographic co-elution with the analyte, and absence of cross-talk in MS transitions. Method validation includes precision (CV <15%), accuracy (85–115%), and stability under storage/processing conditions. Documentation must align with ICH M10 standards .
Q. How can This compound be integrated into mechanistic studies of naproxen’s renal clearance pathways?
- Answer : Use deuterated analogs to trace glucuronidation/sulfation via stable isotope-labeled urine profiling. Knockout animal models (e.g., OAT1/3-deficient mice) combined with deuterated tracer dosing clarify transporter-specific excretion. Data integration via pharmacokinetic-pharmacodynamic (PK-PD) modeling quantifies renal vs. hepatic contributions .
Methodological Considerations
- Data Interpretation : Address variability in deuterated compound studies by normalizing to non-deuterated controls and applying correction factors for isotopic interference .
- Ethical Reporting : Disclose deuterium-related limitations (e.g., metabolic rate assumptions) in publications to avoid overgeneralization of findings .
- Interdisciplinary Collaboration : Combine synthetic chemistry, metabolomics, and computational modeling to resolve isotopic complexities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
